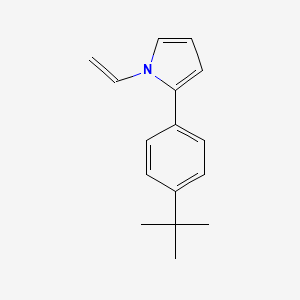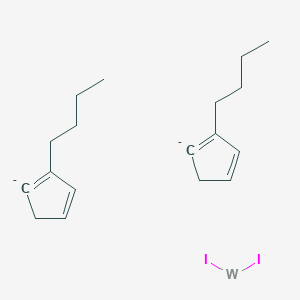
2-Butylcyclopenta-1,3-diene;diiodotungsten
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butylcyclopenta-1,3-diene;diiodotungsten is a chemical compound with the molecular formula C18H26I2W and a molecular weight of 680.048 g/mol . This compound is known for its unique structure, which includes a tungsten atom bonded to two iodine atoms and a butyl-substituted cyclopentadiene ligand. It has a melting point of 112-116°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylcyclopenta-1,3-diene;diiodotungsten typically involves the reaction of tungsten hexacarbonyl (W(CO)6) with 2-butylcyclopenta-1,3-diene in the presence of iodine. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent quality .
化学反応の分析
Types of Reactions
2-Butylcyclopenta-1,3-diene;diiodotungsten undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tungsten species.
Substitution: The iodine atoms can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like triphenylphosphine for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, reduction may produce tungsten hydrides, and substitution reactions can result in various tungsten-ligand complexes .
科学的研究の応用
2-Butylcyclopenta-1,3-diene;diiodotungsten has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other tungsten compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its unique structure makes it a candidate for studying metal-based drug interactions.
作用機序
The mechanism by which 2-Butylcyclopenta-1,3-diene;diiodotungsten exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The tungsten center can interact with different molecular targets, facilitating catalytic processes and forming stable complexes. These interactions are influenced by the electronic and steric properties of the butylcyclopentadiene ligand and the iodine atoms .
類似化合物との比較
Similar Compounds
Bis(cyclopentadienyl)tungsten diiodide: Similar structure but without the butyl substitution.
Bis(ethylcyclopentadienyl)tungsten diiodide: Similar structure with ethyl substitution instead of butyl.
Bis(methylcyclopentadienyl)tungsten diiodide: Similar structure with methyl substitution instead of butyl.
Uniqueness
2-Butylcyclopenta-1,3-diene;diiodotungsten is unique due to the presence of the butyl group, which can influence its reactivity and stability. The butyl group provides steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions compared to its methyl or ethyl-substituted counterparts .
特性
CAS番号 |
90023-21-5 |
|---|---|
分子式 |
C18H26I2W-2 |
分子量 |
680.0 g/mol |
IUPAC名 |
2-butylcyclopenta-1,3-diene;diiodotungsten |
InChI |
InChI=1S/2C9H13.2HI.W/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
InChIキー |
SUIVUBVBBHIAHX-UHFFFAOYSA-L |
正規SMILES |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.I[W]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14395055.png)
![N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B14395056.png)
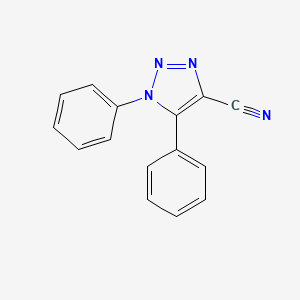
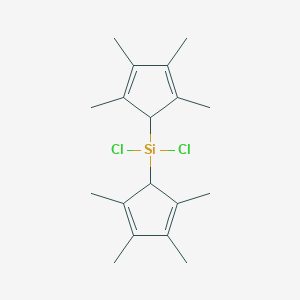
![1,3-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14395069.png)
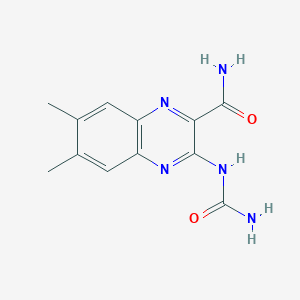
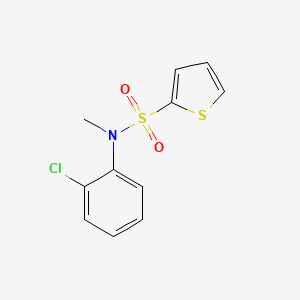
![2-[2-(1,3-Dioxolan-2-yl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14395094.png)
![N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B14395096.png)
![2-Bromo-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14395101.png)
![11-Bromo-5H-furo[3,2-B]xanthen-5-one](/img/structure/B14395111.png)
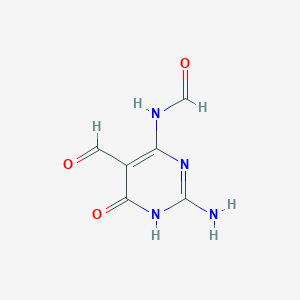
![Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14395113.png)
